molecular formula C12H7N3O4 B11044190 [(8-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]propanedinitrile

[(8-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]propanedinitrile

Cat. No.: B11044190
M. Wt: 257.20 g/mol
InChI Key: MMGMJTQWZJEAPY-UHFFFAOYSA-N
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Description

1-CYANO-2-(8-NITRO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)VINYL CYANIDE is a complex organic compound featuring a cyano group, a nitro group, and a benzodioxin moiety

Preparation Methods

The synthesis of 1-CYANO-2-(8-NITRO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)VINYL CYANIDE can be achieved through several synthetic routes. One common method involves the reaction of 8-nitro-2,3-dihydro-1,4-benzodioxin-6-carbaldehyde with malononitrile in the presence of a base such as piperidine. The reaction typically proceeds under reflux conditions, yielding the desired product after purification.

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-CYANO-2-(8-NITRO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)VINYL CYANIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The cyano group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, acids, bases, and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-CYANO-2-(8-NITRO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)VINYL CYANIDE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-CYANO-2-(8-NITRO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)VINYL CYANIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar compounds include other cyano and nitro-substituted benzodioxins. Compared to these compounds, 1-CYANO-2-(8-NITRO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)VINYL CYANIDE is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Examples of similar compounds include:

  • 1-CYANO-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)VINYL CYANIDE
  • 1-CYANO-2-(8-NITRO-1,4-BENZODIOXIN-6-YL)VINYL CYANIDE

Properties

Molecular Formula

C12H7N3O4

Molecular Weight

257.20 g/mol

IUPAC Name

2-[(5-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)methylidene]propanedinitrile

InChI

InChI=1S/C12H7N3O4/c13-6-9(7-14)3-8-4-10(15(16)17)12-11(5-8)18-1-2-19-12/h3-5H,1-2H2

InChI Key

MMGMJTQWZJEAPY-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2O1)C=C(C#N)C#N)[N+](=O)[O-]

Origin of Product

United States

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